![molecular formula C13H14ClN3O2S2 B12902961 Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- CAS No. 828921-00-2](/img/structure/B12902961.png)
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a thiazole ring substituted with a pyrrolidine group and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions using pyrrolidine and a suitable leaving group on the thiazole ring.
Attachment of Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole ring with benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonamide group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
相似化合物的比较
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are known for their diverse biological activities.
Benzenesulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide is unique due to the combination of the thiazole ring, pyrrolidine group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
828921-00-2 |
|---|---|
分子式 |
C13H14ClN3O2S2 |
分子量 |
343.9 g/mol |
IUPAC 名称 |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-11-12(17-8-4-5-9-17)20-13(15-11)16-21(18,19)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
InChI 键 |
KRVKCMVCMGNVAP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


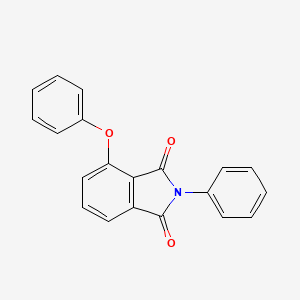
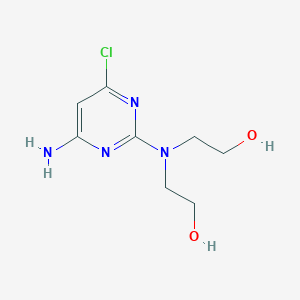
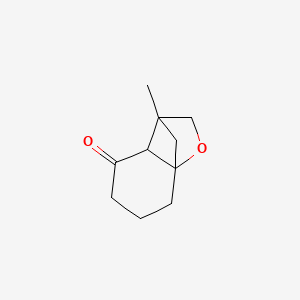
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
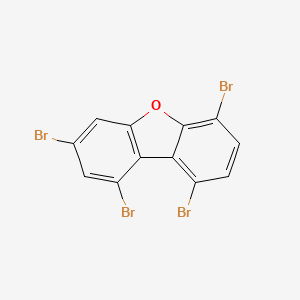

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
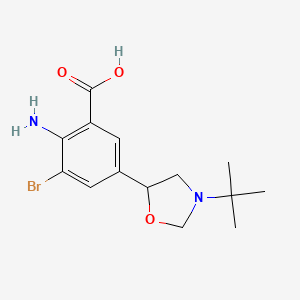
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
